molecular formula C15H11NO4 B027382 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid CAS No. 88377-31-5

5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid

Cat. No. B027382
CAS RN: 88377-31-5
M. Wt: 269.25 g/mol
InChI Key: ZDSRKZQRHDTJCK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related acridine compounds often involves multi-step reactions starting from simple precursors. For example, the Jourdan-Ullmann reaction of anthranilic acids and methyl 2-iodobenzoates under anhydrous conditions has been used to yield related compounds, showcasing the versatility and complexity of synthesizing acridine derivatives (Rewcastle & Denny, 1987).

Molecular Structure Analysis

The molecular structure of acridine derivatives has been extensively studied, revealing that these compounds can exhibit varied geometries and electronic configurations. For instance, research on similar compounds has shown the stabilization of molecular structures through networks of short-range interactions and the influence of substituents on the acridine skeleton's geometry, contributing to the understanding of how structural modifications impact the chemical behavior of these molecules (Niziołek et al., 2009).

Chemical Reactions and Properties

Acridine derivatives undergo a range of chemical reactions, influenced by their structural features. For example, the excited state intramolecular proton transfer in 9-oxo-9,10-dihydro-acridine-4-carboxylic acid has been demonstrated, highlighting the complex photophysical behavior of these compounds. Theoretical calculations support the occurrence of this process, underscoring the role of molecular structure in dictating the chemical reactivity of acridine derivatives (Sobczyk et al., 2002).

Physical Properties Analysis

The physical properties of acridine derivatives, such as solubility, melting point, and crystallinity, are significantly influenced by their molecular structure. For example, the crystallographic analysis of similar compounds reveals how molecular packing and intermolecular interactions contribute to the material's physical properties, providing insights into the design of materials with desired characteristics (Niziołek et al., 2009).

Chemical Properties Analysis

The chemical properties of 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid, such as acidity, basicity, reactivity with nucleophiles or electrophiles, and photophysical behavior, are critical for its potential applications. Studies on related compounds have shown how modifications in the acridine core affect these properties, guiding the synthesis of derivatives with tailored chemical behaviors for specific applications (Sobczyk et al., 2002).

Scientific Research Applications

  • Generation of Hydroxide and Methoxide Ions : This compound is used for generating hydroxide and methoxide ions through photo-irradiation, as explored by Ackmann and Fréchet (1996) in their study published in Chemical Communications (Ackmann & Fréchet, 1996).

  • Synthesis of Isomeric Methoxy Derivatives : Sukhomlinov and Maksimets (1965) investigated its use in synthesizing isomeric methoxy derivatives of 6-nitro-9-chlordacridine and 6-nitroacridone, as detailed in the Chemistry of Heterocyclic Compounds (Sukhomlinov & Maksimets, 1965).

  • Synthesis of Various Isomeric Compounds : Campaigne and Shutske (1975) described its usefulness in synthesizing different isomeric compounds and their derivatives in the Journal of Heterocyclic Chemistry (Campaigne & Shutske, 1975).

  • Carrier for Active and Competitive Transport of Alkali Metal Ions : Yamaguchi et al. (1988) used it as a carrier for alkali metal ions through liquid membranes and for extraction to organic layers, as reported in the Bulletin of the Chemical Society of Japan (Yamaguchi et al., 1988).

  • Analogue of Xanthenone-4-Acetic Acid : Gamage et al. (1992) found that it is an analogue of xanthenone-4-acetic acid, which induces hemorrhagic necrosis in mice, according to their research in Anti-cancer drug design (Gamage et al., 1992).

  • Synthesis of Substituted 9-Oxo-9, 10-Dihydroxyacridine-4-Carboxylic Acids : Rewcastle and Denny (1987) reported its use in synthesizing these compounds in Synthetic Communications (Rewcastle & Denny, 1987).

  • Synthesis of 7-Sulfodimethylamidoacridine Derivatives : Skripkina et al. (1971) utilized it in synthesizing these derivatives, as noted in Chemistry of Heterocyclic Compounds (Skripkina et al., 1971).

  • Precursor for Neuroactive Amino Acids : Papageorgiou and Corrie (2000) identified it as a precursor for neuroactive amino acids in their study in Tetrahedron (Papageorgiou & Corrie, 2000).

  • Inhibition of Binding Protein-Dependent Transport in Escherichia coli : Richarme (1985) found that 5-Methoxyindole-2-carboxylic acid, a related compound, inhibits the transport of certain sugars in E. coli, as detailed in Biochimica et Biophysica Acta (Richarme, 1985).

  • Synthesis of Dopamine and Serotonin Receptors Antagonist : Hirokawa et al. (2000) reported its efficiency in synthesizing a potent antagonist in Chemical & Pharmaceutical Bulletin (Hirokawa et al., 2000).

  • Antibacterial Activity : Hansen et al. (2005) noted moderate whole-cell antibacterial activity of its derivatives in Bioorganic & Medicinal Chemistry Letters (Hansen et al., 2005).

Safety And Hazards

The safety data sheet (SDS) for 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Appropriate precautions should be taken when handling this compound.

properties

IUPAC Name

5-methoxy-9-oxo-10H-acridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO4/c1-20-11-7-3-5-9-13(11)16-12-8(14(9)17)4-2-6-10(12)15(18)19/h2-7H,1H3,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDSRKZQRHDTJCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC3=C(C2=O)C=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10455527
Record name 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid

CAS RN

88377-31-5
Record name 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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